molecular formula C10H14N2O2 B3114478 2-(4-Amino-3-methylphenoxy)-N-methylacetamide CAS No. 201853-11-4

2-(4-Amino-3-methylphenoxy)-N-methylacetamide

Cat. No.: B3114478
CAS No.: 201853-11-4
M. Wt: 194.23 g/mol
InChI Key: ZCOAJBWIPWRTST-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methylphenoxy)-N-methylacetamide is an organic compound with a complex structure that includes an amino group, a methyl group, and an acetamide group attached to a phenoxy ring

Mechanism of Action

Target of Action

The primary target of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide is the aryl hydrocarbon receptor (AhR) . AhR is a cytosolic transcription factor that is known to regulate the expression of genes involved in a variety of biological responses, including cell growth and differentiation .

Mode of Action

This compound interacts with its target, the AhR, by binding to it in the cytosol . This binding triggers a series of events, including the translocation of the AhR to the nucleus, where it influences the transcription of target genes . The compound’s interaction with the AhR also involves cytochrome P450 1A1-catalysed bioactivation .

Biochemical Pathways

The interaction of this compound with the AhR influences several biochemical pathways. One key pathway is the AhR signaling pathway , which is involved in the regulation of cell growth and differentiation . The compound’s interaction with the AhR can lead to changes in the expression of genes regulated by this pathway, potentially influencing cellular processes such as proliferation and apoptosis .

Result of Action

The action of this compound at the molecular and cellular level results in changes in gene expression regulated by the AhR . This can lead to alterations in cellular processes such as cell growth and differentiation . In some cases, cells may develop resistance to the compound, as evidenced by the development of resistance in certain breast cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds that can bind to the AhR may influence the compound’s ability to interact with its target . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide typically involves multiple steps. One common method starts with the nitration of 3-methylphenol to produce 4-nitro-3-methylphenol. This intermediate is then reduced to 4-amino-3-methylphenol. The next step involves the reaction of 4-amino-3-methylphenol with chloroacetic acid to form 2-(4-amino-3-methylphenoxy)acetic acid. Finally, the acetic acid derivative is reacted with methylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Amino-3-methylphenoxy)-N-methylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3-methylphenoxy)acetamide
  • 2-(4-Amino-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide
  • 2-(4-Amino-3-methylphenoxy)-N-(2-methylphenyl)acetamide

Uniqueness

2-(4-Amino-3-methylphenoxy)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-amino-3-methylphenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-5-8(3-4-9(7)11)14-6-10(13)12-2/h3-5H,6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOAJBWIPWRTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201853-11-4
Record name 2-(4-amino-3-methylphenoxy)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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